molecular formula C14H21NO3 B13811843 Acetamide, N-(2,5-diethoxyphenyl)-N-ethyl- CAS No. 68052-09-5

Acetamide, N-(2,5-diethoxyphenyl)-N-ethyl-

Cat. No.: B13811843
CAS No.: 68052-09-5
M. Wt: 251.32 g/mol
InChI Key: MTUKOVJLVPAXGQ-UHFFFAOYSA-N
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Description

Acetamide, N-(2,5-diethoxyphenyl)-N-ethyl- is an organic compound with the molecular formula C12H17NO3 It is a derivative of acetamide, where the hydrogen atoms are replaced by a 2,5-diethoxyphenyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2,5-diethoxyphenyl)-N-ethyl- typically involves the reaction of 2,5-diethoxyaniline with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of 2,5-diethoxyaniline attacks the carbonyl carbon of ethyl chloroacetate, forming the desired acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2,5-diethoxyphenyl)-N-ethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted phenylacetamides.

Scientific Research Applications

Acetamide, N-(2,5-diethoxyphenyl)-N-ethyl- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-(2,5-diethoxyphenyl)-N-ethyl- involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-(2,5-dimethoxyphenyl)-
  • Acetamide, N-(2,5-dimethoxyphenyl)-2-phenyl-
  • Acetamide, 2-chloro-N-(2,5-dimethoxyphenyl)-

Uniqueness

Acetamide, N-(2,5-diethoxyphenyl)-N-ethyl- is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. Compared to its dimethoxy analogs, the diethoxy derivative may exhibit different solubility, stability, and interaction with biological targets.

Properties

CAS No.

68052-09-5

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

N-(2,5-diethoxyphenyl)-N-ethylacetamide

InChI

InChI=1S/C14H21NO3/c1-5-15(11(4)16)13-10-12(17-6-2)8-9-14(13)18-7-3/h8-10H,5-7H2,1-4H3

InChI Key

MTUKOVJLVPAXGQ-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=C(C=CC(=C1)OCC)OCC)C(=O)C

Origin of Product

United States

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